An In-depth Technical Guide on 2-Iodo-4-methyl-6-nitrophenol (CAS 69492-91-7)
An In-depth Technical Guide on 2-Iodo-4-methyl-6-nitrophenol (CAS 69492-91-7)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document compiles all publicly available technical information on 2-Iodo-4-methyl-6-nitrophenol. Notably, there is a significant lack of published data regarding its biological activity, mechanism of action, and specific applications in drug development. The experimental protocols provided are representative and based on established chemical principles for analogous compounds.
Core Chemical Information
2-Iodo-4-methyl-6-nitrophenol is a substituted aromatic compound containing iodo, methyl, and nitro functional groups attached to a phenol backbone.[1] Its structure and functional groups suggest potential as a chemical intermediate in the synthesis of more complex molecules.[2]
Chemical Structure and Properties
The fundamental properties of 2-Iodo-4-methyl-6-nitrophenol are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 69492-91-7 | [1] |
| Molecular Formula | C₇H₆INO₃ | [1][2][3] |
| Molecular Weight | 279.03 g/mol | [2][3] |
| IUPAC Name | 2-iodo-4-methyl-6-nitrophenol | [4] |
| Melting Point | 82-84°C | [2] |
| Boiling Point | 254.4°C at 760 mmHg | [2] |
| Density | 2.021 g/cm³ | [2] |
| Flash Point | 107.6°C | [2] |
| Vapor Pressure | 0.0108 mmHg at 25°C | [2] |
| Refractive Index | 1.684 | [2] |
| pKa (Predicted) | 5.79 ± 0.38 | [2] |
| SMILES | CC1=CC(I)=C(O)C(=C1)--INVALID-LINK--=O | [4] |
| InChI | InChI=1S/C7H6INO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of the compound. The National Institute of Standards and Technology (NIST) provides reference spectra for 2-Iodo-4-methyl-6-nitrophenol.[1]
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Infrared (IR) Spectrum: The IR spectrum reveals the presence of key functional groups. Expected characteristic peaks would include a broad peak for the hydroxyl (-OH) group, peaks for aromatic C-H stretching, C=C ring stretching, and strong peaks corresponding to the nitro (NO₂) group's asymmetric and symmetric stretching.
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Mass Spectrum (Electron Ionization): The mass spectrum shows the fragmentation pattern of the molecule upon electron impact, with the molecular ion peak confirming the molecular weight.[1]
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
The logical flow for the synthesis of 2-Iodo-4-methyl-6-nitrophenol from p-cresol is outlined below.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of 2-Iodo-4-methylphenol
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-cresol (10.8 g, 0.1 mol) in 50 mL of glacial acetic acid.
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Iodination: Prepare a solution of iodine (25.4 g, 0.1 mol) and sodium iodide (15.0 g, 0.1 mol) in 50 mL of water. Add this solution to the dropping funnel.
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Slowly add the iodine solution to the stirred p-cresol solution at room temperature over a period of 1 hour.
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After the addition is complete, add 30% hydrogen peroxide (11.3 mL, 0.1 mol) dropwise to the reaction mixture. The reaction is exothermic and should be cooled with an ice bath if necessary.
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Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, pour the mixture into 500 mL of cold water.
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Add a saturated solution of sodium thiosulfate to quench any unreacted iodine until the brown color disappears.
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Extract the product with diethyl ether (3 x 100 mL).
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Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 2-Iodo-4-methylphenol. The product can be purified by column chromatography or recrystallization.
Step 2: Synthesis of 2-Iodo-4-methyl-6-nitrophenol
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Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place the purified 2-Iodo-4-methylphenol (23.4 g, 0.1 mol) from the previous step.
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Cool the flask in an ice-salt bath to 0°C and slowly add 50 mL of concentrated sulfuric acid while stirring.
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Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (6.9 mL, 0.11 mol) to concentrated sulfuric acid (15 mL) in a separate flask cooled in an ice bath.
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Add the cold nitrating mixture dropwise to the stirred solution of 2-Iodo-4-methylphenol over 30-45 minutes, ensuring the temperature does not rise above 5°C.
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After the addition is complete, stir the mixture at 0-5°C for an additional 2 hours. Monitor the reaction by TLC.
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Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
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A yellow precipitate will form. Allow the ice to melt completely, then filter the solid product using a Büchner funnel.
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Wash the solid thoroughly with copious amounts of cold water until the washings are neutral to pH paper.
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Purification: Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure 2-Iodo-4-methyl-6-nitrophenol. Dry the crystals in a vacuum oven.
Biological Activity and Drug Development Potential
Extensive searches of scientific literature and chemical databases have yielded no specific information on the biological activity of 2-Iodo-4-methyl-6-nitrophenol. There are no published studies detailing its efficacy in any biological assays, its mechanism of action, or its involvement in any signaling pathways. While the general class of nitrophenols can exhibit biological effects, no data is available for this specific molecule. Its primary documented use is as a chemical reagent and intermediate for further chemical synthesis.[2]
Safety and Handling
2-Iodo-4-methyl-6-nitrophenol is classified as an irritant and may be harmful if ingested or inhaled.[2][5] It can cause serious eye irritation and may cause an allergic skin reaction.[5]
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]
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Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapor. Avoid contact with skin and eyes.[5]
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Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[5]
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In case of exposure:
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]
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Skin: Wash with generous quantities of running water and non-abrasive soap. Seek medical attention if irritation occurs.[5]
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Inhalation: Move the person to fresh air. Seek medical attention if breathing is difficult.[5]
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Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[5]
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Decomposition: Emits toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen iodide, under fire conditions.[5]
